1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C22H23NO5 and a molecular weight of 381.4 g/mol. This compound is notable for its structural features, which include a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis as a protective group for amino acids. The compound is primarily utilized in research settings, particularly in the synthesis of peptides and related compounds due to its stability and reactivity under specific conditions .
The primary chemical reaction involving 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is its role in peptide coupling reactions. In peptide synthesis, the Fmoc group can be selectively removed using mild bases such as piperidine, which exposes a free amine group for subsequent coupling with another activated amino acid. This selective deprotection is crucial for building peptide chains in a controlled manner .
Synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves several steps:
These steps may vary based on specific reagents and conditions used, but they generally follow standard organic synthesis protocols for constructing complex molecules.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid finds applications primarily in:
Several compounds share structural similarities with 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid, particularly those that utilize the Fmoc protecting group. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-Fmoc-β2hIle-OH | 167275-47-0 | N-Fmoc-protected β-amino acid suitable for peptide synthesis |
(S)-Fmoc-β2hMet-OH | - | Similar structure with proteinogenic side chains |
(S)-Fmoc-β2hTyr(tBu)-OH | - | Another derivative used in solid-phase synthesis |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(diisopropoxyphosphoryl)propanoic acid | 64199-88-8 | Phosphorus-containing amino acid with anticholinesterase activity |
These compounds highlight the versatility and utility of Fmoc derivatives in organic synthesis and their potential applications in medicinal chemistry .